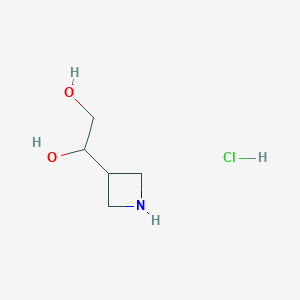

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride

Description

Properties

Molecular Formula |

C5H12ClNO2 |

|---|---|

Molecular Weight |

153.61 g/mol |

IUPAC Name |

1-(azetidin-3-yl)ethane-1,2-diol;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c7-3-5(8)4-1-6-2-4;/h4-8H,1-3H2;1H |

InChI Key |

RPCNYQWWKSDOLB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)C(CO)O.Cl |

Origin of Product |

United States |

Preparation Methods

Protection of Azetidine Nitrogen

- Azetidine-3-carboxylic acid (CAS 36476-78-5) is reacted with tert-butyl dicarbonate (Boc anhydride) in the presence of an amine base such as triethylamine or diisopropylethylamine to form Boc-protected azetidine derivatives. This protection step is crucial to prevent undesired side reactions at the nitrogen during subsequent transformations.

Conversion of Carboxylic Acid to Ester or Aldehyde

The carboxylic acid group is converted to methyl ester by reaction with methanol and thionyl chloride under controlled temperature (5-25 °C). This step proceeds with an exothermic reaction and is monitored by ^1H NMR to ensure complete conversion.

Alternatively, the ester can be reduced to aldehyde intermediates using diisobutylaluminum hydride (DIBAL-H) at low temperatures (e.g., −40 °C), enabling further functionalization.

Introduction of Hydroxyl Groups

The hydroxymethyl group at the 3-position of the azetidine ring can be introduced by reduction of the ester or aldehyde intermediates using hydride reducing agents such as sodium borohydride, Red-Al, or lithium aluminum hydride (LAH).

For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is synthesized by reduction of the corresponding ester with Red-Al or sodium borohydride.

Formation of Ethane-1,2-diol Substituent

The ethane-1,2-diol moiety is introduced by oxidation and subsequent reduction steps or by direct reduction of appropriate intermediates bearing keto or aldehyde groups adjacent to the azetidine ring.

Reduction of keto intermediates using sodium borohydride or DIBAL-H yields the vicinal diol structure.

Deprotection and Hydrochloride Salt Formation

The Boc protecting group is removed by treatment with acidic reagents such as trifluoroacetic acid (TFA) or 4 M hydrochloric acid in dioxane, yielding the free amine.

The free amine is then converted to its hydrochloride salt by reaction with HCl gas or aqueous HCl, resulting in 1-(azetidin-3-yl)ethane-1,2-diol hydrochloride.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Notes/Outcome |

|---|---|---|

| Protection | Boc anhydride, triethylamine, 5-15 °C | High yield Boc-protected azetidine |

| Esterification | Methanol, thionyl chloride, 5-25 °C | Exothermic, complete conversion |

| Reduction to hydroxymethyl | Sodium borohydride or Red-Al, 0-25 °C | Formation of hydroxymethyl azetidine |

| Deprotection | TFA or 4 M HCl, room temperature | Clean removal of Boc group |

| Salt formation | HCl gas or aqueous HCl | Formation of hydrochloride salt |

Typical isolated yields for intermediate steps range from 70% to 90%, with overall yields dependent on purification and scale.

Analytical and Purity Data

^1H NMR is used to confirm complete consumption of starting materials and formation of intermediates.

Gas chromatography and thin-layer chromatography (TLC) monitor reaction progress and purity.

Final compound characterized by molecular formula C5H11NO2·HCl, with predicted mass spectral data matching [M+H]^+ at m/z 118.086.

Collision cross section (CCS) values for the protonated molecule are approximately 125.1 Ų, consistent with the expected size and shape.

Summary of Preparation Route

Start with azetidine-3-carboxylic acid.

Protect the nitrogen with Boc group.

Convert acid to methyl ester.

Reduce ester to hydroxymethyl intermediate.

Functionalize to introduce the ethane-1,2-diol moiety via reduction.

Deprotect Boc group.

Form hydrochloride salt.

This sequence ensures high purity and yield of this compound suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .

Comparison with Similar Compounds

1-(4-Chloro-3-fluorophenyl)ethane-1,2-diol

- Structure : Aromatic (chloro-fluorophenyl) group instead of azetidine.

- Synthesis : Prepared via dihydroxylation of 1-chloro-4-ethenyl-2-fluorobenzene using AD-mix-β (asymmetric catalytic oxidation) .

- Applications : Intermediate in synthesizing silyl-protected derivatives for pharmaceutical use .

- Key Data: Property Value Molecular Formula C₈H₇ClFNO₂ Molecular Weight 203.60 g/mol Stereochemistry (1R)-configured diol

1-(4-Methoxyphenyl)ethane-1,2-diol

1-(3,4-Dimethoxyphenyl)ethane-1,2-diol (G)

- Structure : Dimethoxy-substituted phenyl group.

- Reactivity : Degrades rapidly under alkaline conditions via hydroxyl radical attack on the ethane-1,2-diol side chain .

- Applications: Non-phenolic lignin model compound for studying oxidative degradation .

Pyridinyl-Substituted Ethane-1,2-diol Hydrochlorides

1-(Pyridin-4-yl)ethane-1,2-diol Hydrochloride

- Structure : Pyridine ring replaces azetidine.

- Key Data: Property Value Molecular Formula C₇H₁₀ClNO₂ Molecular Weight 175.61 g/mol CAS Number 1750-97-6 Solubility Powder form, room-temperature storage .

1-(Pyridin-2-yl)ethane-1,2-diol Hydrochloride

- Structure : Pyridine isomer with nitrogen at the 2-position.

- Key Data: Property Value Molecular Formula C₇H₁₀ClNO₂ Molecular Weight 175.61 g/mol CAS Number 51594-24-2

Comparison Insight : Pyridinyl analogs exhibit lower molecular weights (~175 g/mol) compared to the azetidine derivative (265 g/mol), reflecting the azetidine ring's contribution to molecular complexity. Pyridinyl compounds may engage in π-π stacking in biological systems, whereas the azetidine moiety offers conformational constraints beneficial for receptor binding.

Azetidine-Containing Analogs

Azetidin-3-ol Hydrochloride

- Structure : Simpler azetidine derivative without the ethane-1,2-diol chain.

- Key Data: Property Value Molecular Formula C₃H₈ClNO Molecular Weight 109.55 g/mol Synthesis Reacted with bromomethyl chlorobenzonitrile in dichloromethane .

Comparison Insight: The absence of the ethane-1,2-diol group reduces hydrogen-bonding capacity, limiting solubility. This highlights the dual functionality of this compound as both a hydrogen-bond donor and acceptor.

Functionalized Ethane-1,2-diol Derivatives

(S)-GKA23

- Structure : Complex derivative with thiadiazole and pyridinylthio groups.

- Applications : Glucokinase activator for diabetes research .

- Synthesis : Multi-step process starting from commercial materials .

Comparison Insight : While GKA23 shares the ethane-1,2-diol backbone, its extended substituents enable specific enzyme interactions, demonstrating how structural modifications tailor compounds for targeted biological activity.

Key Research Findings

Substituent Effects on Reactivity : Ethane-1,2-diol derivatives with aromatic substituents (e.g., methoxy or chloro groups) exhibit varied degradation rates under oxidative conditions, with side-chain reactivity dominating over aromatic ring effects .

Stereochemical Control : Asymmetric synthesis methods (e.g., AD-mix-β) enable precise stereochemical outcomes in diol formation, critical for bioactive molecules .

Biological Relevance : Ethane-1,2-diol derivatives like MOPEG and DOPEG serve as neurotransmitter metabolites, underscoring the physiological importance of this structural motif .

Biological Activity

1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.

Chemical Structure

The molecular formula for this compound is . The compound features an azetidine ring and a diol functional group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that compounds with azetidine structures often exhibit significant antimicrobial activity. For instance, derivatives of azetidinones have been associated with antibacterial effects against various pathogens. The specific mechanism of action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 1: Antimicrobial Activity of Azetidine Derivatives

| Compound | Target Pathogen | Activity (EC50) | Reference |

|---|---|---|---|

| Azetidinone A | E. coli | 25 µM | |

| Azetidinone B | Staphylococcus aureus | 30 µM | |

| This compound | TBD | TBD |

Anticancer Properties

This compound has been investigated for its anticancer potential. Studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells and induce apoptosis. For example, azetidinone compounds have demonstrated activity against breast and prostate cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics .

Case Study: Anticancer Activity

In a study evaluating various azetidine derivatives, one compound showed significant inhibition of MCF-7 breast cancer cells at nanomolar concentrations. The mechanism was attributed to the induction of apoptosis through caspase activation pathways .

The biological activity of this compound likely involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring may facilitate binding to these targets, while the diol moiety could enhance solubility and bioavailability .

Research Applications

The compound has potential applications in various fields:

- Medicinal Chemistry : As a scaffold for developing new drugs.

- Pharmaceutical Development : Investigated as a lead compound for antimicrobial and anticancer agents.

Q & A

Q. What are the optimal reaction conditions for synthesizing 1-(Azetidin-3-yl)ethane-1,2-diol hydrochloride with high purity?

The synthesis typically involves a multi-step process, with critical parameters including solvent choice, temperature, and catalysts. Key steps include:

- Reductive amination : Use of methanol or acetonitrile as solvents under UV irradiation with titania catalysts to reduce intermediates like azetidin-3-yl derivatives .

- Salt formation : Hydrochloride salt formation is achieved via HCl gas bubbling in anhydrous ethanol, ensuring high solubility and stability .

- Purification : Recrystallization from ethanol/water mixtures (70:30 v/v) yields >95% purity.

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Reductive amination | Methanol, UV, 25°C | 75–80% | 90% |

| Salt formation | Ethanol, HCl gas, 0°C | 85% | 95% |

| Recrystallization | Ethanol:H₂O (70:30) | – | >95% |

Q. How does the hydrochloride salt form influence solubility and stability in aqueous versus organic solvents?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it ideal for biological assays. In water, solubility exceeds 50 mg/mL at 25°C, while in DMSO, it reaches ~100 mg/mL. Stability studies show degradation <5% over 6 months at -20°C .

Q. What chromatographic methods are recommended for purifying this compound?

- HPLC : Use a C18 column with isocratic elution (0.1% TFA in acetonitrile/water, 30:70) at 1 mL/min .

- TLC : Silica gel plates with ethyl acetate:methanol (8:2) (Rf = 0.45) for rapid purity assessment .

Advanced Research Questions

Q. How can researchers assess the compound’s interaction with biological targets such as enzymes or receptors?

Methodological approaches include:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors on sensor chips to measure binding kinetics (KD values) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- In silico docking : Use software like AutoDock Vina to predict binding modes to GPCRs or kinases .

Q. How can contradictory bioactivity data from different studies be resolved?

Contradictions often arise from variations in assay conditions or impurities. Mitigation strategies:

- Standardize assays : Use identical buffer systems (e.g., PBS pH 7.4) and cell lines (e.g., HEK293 for GPCR studies).

- Impurity profiling : LC-MS to identify byproducts (e.g., degradation from light exposure) .

- Cross-validate : Compare results across orthogonal methods (e.g., SPR vs. radioligand binding) .

Q. What experimental designs are suitable for analyzing degradation products under stress conditions?

Q. How can structural analogs of this compound be designed to improve pharmacokinetics?

Structure-activity relationship (SAR) strategies:

- Modify the azetidine ring : Introduce fluorine substituents to enhance metabolic stability .

- Vary the diol backbone : Replace ethane-1,2-diol with cyclopropane-diol to reduce conformational flexibility .

| Analog | Modification | Impact | Reference |

|---|---|---|---|

| 1-(Pyridin-4-yl) analog | Pyridine substitution | Increased receptor affinity | |

| Fluorinated azetidine | F substituents at C3 | Improved metabolic half-life |

Q. What computational tools are effective for predicting the compound’s reactivity in nucleophilic environments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.